tert-butyl N-[(5-formyl-1-methyl-1H-pyrazol-4-yl)methyl]carbamate
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Overview
Description
tert-butyl N-[(5-formyl-1-methyl-1H-pyrazol-4-yl)methyl]carbamate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(5-formyl-1-methyl-1H-pyrazol-4-yl)methyl]carbamate can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrazol-5-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(5-formyl-1-methyl-1H-pyrazol-4-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro compounds in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: tert-Butyl ((5-carboxy-1-methyl-1H-pyrazol-4-yl)methyl)carbamate.
Reduction: tert-Butyl ((5-hydroxymethyl-1-methyl-1H-pyrazol-4-yl)methyl)carbamate.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[(5-formyl-1-methyl-1H-pyrazol-4-yl)methyl]carbamate is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of pyrazole derivatives on biological systems. Its structural features make it a potential candidate for investigating enzyme inhibition and receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Pyrazole derivatives have been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its versatility and reactivity make it a valuable component in the formulation of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(5-formyl-1-methyl-1H-pyrazol-4-yl)methyl]carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ((5-carboxy-1-methyl-1H-pyrazol-4-yl)methyl)carbamate
- tert-Butyl ((5-hydroxymethyl-1-methyl-1H-pyrazol-4-yl)methyl)carbamate
- tert-Butyl ((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)carbamate
Uniqueness
tert-butyl N-[(5-formyl-1-methyl-1H-pyrazol-4-yl)methyl]carbamate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity. The formyl group allows for further functionalization and derivatization, making this compound a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
tert-butyl N-[(5-formyl-1-methylpyrazol-4-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-11(2,3)17-10(16)12-5-8-6-13-14(4)9(8)7-15/h6-7H,5H2,1-4H3,(H,12,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHUOZPEUHEWNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(N(N=C1)C)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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